(2-Ethoxy-benzoylamino)-acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex reactions with precursors like hippuric acid in acetic anhydride, combined with other reagents to produce derivatives with local anesthetic and other biological activities. For instance, ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates are synthesized through reactions involving ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates and 2-dimethylaminomethylene-1,3-cyclohexanediones (Mosti et al., 1994).
Molecular Structure Analysis
The molecular structure of compounds related to (2-Ethoxy-benzoylamino)-acetic acid is often characterized by X-ray diffraction, revealing details about their crystal packing and hydrogen bonding. For example, studies on 2-(3-hydroxybenzylamino)acetic acid show distinct dihedral angles and hydrogen bond interactions stabilizing the crystal structure (Zhi & Wu, 2011).
Chemical Reactions and Properties
Reactivity studies on derivatives highlight the influence of substituents on reaction kinetics and mechanisms. The alkaline hydrolysis of esters from the related compound series, for instance, showcases how hydrocarbon chain length and electronic nature of substituents affect reaction rates and mechanisms, suggesting a BAC2 mechanism with a highly symmetrical intermediate formation (Kolisnyk et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structures are essential for understanding the behavior of chemical compounds. However, specific details on the physical properties of (2-Ethoxy-benzoylamino)-acetic acid itself are scarce and can be inferred from studies on closely related compounds.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are crucial for the application of (2-Ethoxy-benzoylamino)-acetic acid in different fields. The compound's reactivity, particularly in the synthesis and transformation into heterocyclic systems or as part of peptide synthesis, highlights its versatility and potential utility in organic synthesis and medicinal chemistry (Svete et al., 1997).
Scientific Research Applications
Reactivity and Synthesis Potential
(2-Ethoxy-benzoylamino)-acetic acid and its derivatives exhibit significant potential in the synthesis of various biologically active compounds. The reactivity of such compounds is often influenced by the structure, length of the hydrocarbon chain, and the nature of substituents, suggesting a wide range of possible chemical modifications and applications. For instance, the alkaline hydrolysis of esters derived from this compound has been explored, showing that the reaction kinetics and mechanisms are influenced by these structural components (Kolisnyk et al., 2018).
Synthesis of α-Ketoamide Derivatives
The compound has been used in the synthesis of novel α-ketoamide derivatives, which were synthesized via the ring opening of N-acylisatin. This process involved the use of OxymaPure/DIC as a coupling reagent and resulted in derivatives with high purity and yield, indicating the compound's utility in complex organic synthesis processes (El‐Faham et al., 2013).
Synthesis of Fused Pyran Derivatives
The compound has been involved in the synthesis of various fused pyran derivatives, which have potential applications in different scientific fields. The synthesis pathways often involve multiple steps and yield structurally complex products, showcasing the compound's versatility in synthetic chemistry (Shehab & Ghoneim, 2016).
Role in the Synthesis of Amino Acid Derivatives
The compound has been utilized in the synthesis of N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters. This process involves incorporating amino acid fragments into the core structure, indicating potential applications in the development of pharmaceuticals or other biologically active compounds (Altukhov, 2014).
Safety And Hazards
properties
IUPAC Name |
2-[(2-ethoxybenzoyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-9-6-4-3-5-8(9)11(15)12-7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWLKCOFLNMDFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Ethoxy-benzoylamino)-acetic acid |
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